molecular formula C27H30O10 B14093604 methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate

methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate

Cat. No.: B14093604
M. Wt: 514.5 g/mol
InChI Key: PLEVUYLGNOWZFY-DWGOVDNPSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[42102,4]nonan-5-yl]oxy]oxane-2-carboxylate is a complex organic compound with a unique structure

Preparation Methods

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the trioxatricyclo nonane moiety. The synthetic route typically starts with a protected sugar derivative, which undergoes several chemical transformations to yield the final product. Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it might bind to a particular enzyme or receptor, altering its activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other glycosides and trioxatricyclo nonane derivatives. What sets this compound apart is its combination of these two structural features, which may confer unique chemical and biological properties. Other similar compounds might include:

  • Methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-oxane-2-carboxylate
  • Trioxatricyclo nonane derivatives with different substituents

Properties

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C27H30O10/c1-30-25(29)21-18(28)20(31-12-15-8-4-2-5-9-15)23(32-13-16-10-6-3-7-11-16)27(37-21)36-19-17-14-33-26(34-17)24-22(19)35-24/h2-11,17-24,26-28H,12-14H2,1H3/t17-,18+,19-,20+,21+,22+,23-,24+,26-,27-/m1/s1

InChI Key

PLEVUYLGNOWZFY-DWGOVDNPSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]4[C@H]2O4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2C3COC(O3)C4C2O4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O

Origin of Product

United States

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